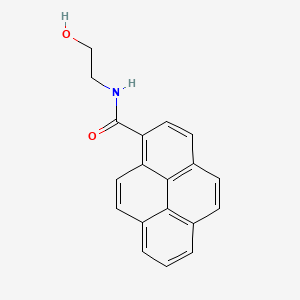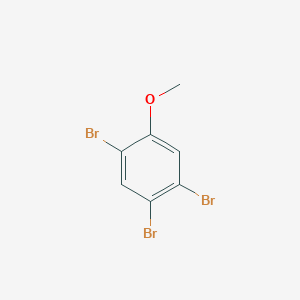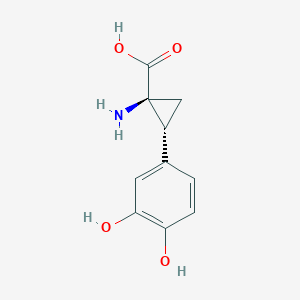
(1S,2R)-1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with significant biological and chemical properties. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a dihydroxyphenyl group attached to a cyclopropane ring. Its unique structure makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a dihydroxyphenyl derivative with a cyclopropane precursor under specific conditions to introduce the cyclopropane ring. The amino and carboxylic acid groups are then introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,2R)-1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dihydroxyphenyl group may participate in hydrogen bonding and π-π interactions, while the amino and carboxylic acid groups can form ionic bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Amino-1,2-diphenylethanol: Another chiral compound with similar structural features but different functional groups.
(1S,2R)-2-Amino-1,2-diphenylethanol: Known for its use as a chiral auxiliary in asymmetric synthesis.
Uniqueness
(1S,2R)-1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring with amino, carboxylic acid, and dihydroxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-(3,4-dihydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(9(14)15)4-6(10)5-1-2-7(12)8(13)3-5/h1-3,6,12-13H,4,11H2,(H,14,15)/t6-,10+/m1/s1 |
InChI Key |
RNAFMUVOYNVRPK-LDWIPMOCSA-N |
Isomeric SMILES |
C1[C@@H]([C@@]1(C(=O)O)N)C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


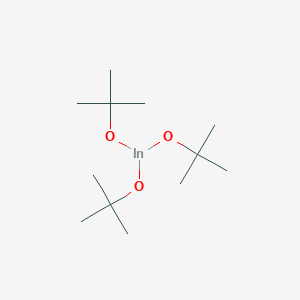
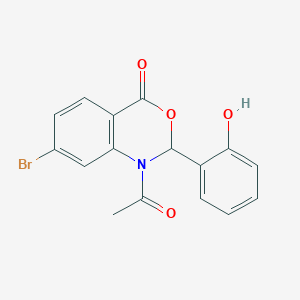
![2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid](/img/structure/B13792443.png)
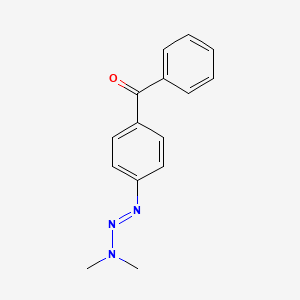
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
![3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium](/img/structure/B13792457.png)
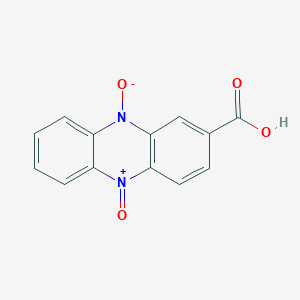
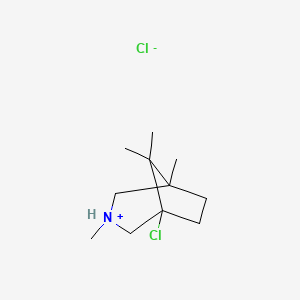
![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)

![11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl-](/img/structure/B13792495.png)
